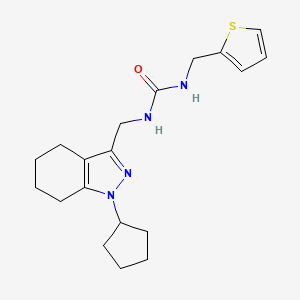

1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Description

1-((1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a urea derivative featuring a cyclopentyl-substituted tetrahydroindazole core and a thiophen-2-ylmethyl group. Urea linkages are common in medicinal chemistry due to their hydrogen-bonding capabilities, which can enhance target binding affinity .

Properties

IUPAC Name |

1-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4OS/c24-19(20-12-15-8-5-11-25-15)21-13-17-16-9-3-4-10-18(16)23(22-17)14-6-1-2-7-14/h5,8,11,14H,1-4,6-7,9-10,12-13H2,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYXAZUZASSXOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)NCC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic molecule that features a unique combination of structural elements, including an indazole core and thiophene moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The structural formula of the compound can be represented as follows:

This indicates the presence of carbon, hydrogen, nitrogen, and sulfur atoms, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. The indazole moiety can mimic natural substrates or inhibitors, allowing it to modulate various biological processes. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer progression.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activities

Research has indicated that derivatives of indazole and thiophene compounds exhibit a range of biological activities including:

- Antimicrobial Properties : Some studies suggest that similar compounds have shown effectiveness against bacteria and fungi.

- Anticancer Activity : Indazole derivatives are known for their potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Compounds with thiophene rings have been linked to reduced inflammation in various models.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to 1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea:

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | Target/Pathway | Reference |

|---|---|---|---|

| TTU1 | Antimycobacterial | Mycobacterium tuberculosis | |

| TTU2 | Enoyl ACP Reductase Inhibitor | InhA enzyme (drug-resistant strains) | |

| TTU3 | Anticancer | Cancer cell lines |

Notable Findings

In a study evaluating a series of thiophene-containing urea derivatives (TTU compounds), it was found that:

- TTU1 exhibited significant inhibition against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 25 µM.

- TTU2 showed moderate inhibition (43%) against the InhA enzyme associated with drug resistance in tuberculosis.

Comparison with Similar Compounds

The following sections compare the target compound with structurally related molecules, focusing on core scaffolds, substituent effects, synthetic yields, and molecular properties.

Structural Analogs with Urea Linkages

describes a series of urea derivatives (11a–11o) featuring a central thiazole-piperazine backbone and substituted phenyl groups. Key comparisons include:

- The thiophen-2-ylmethyl group in the target compound contrasts with the phenyl substituents in , which include electron-withdrawing (e.g., -Cl, -CF₃) and electron-donating (e.g., -OCH₃) groups.

- Molecular Weight : The target compound’s molecular weight (estimated ~430–450 g/mol) is comparable to analogs in (e.g., 11m, M = 602.2 g/mol), suggesting similar pharmacokinetic profiles .

Table 1: Comparison of Urea Derivatives

*Estimated based on structural similarity to analogs.

Thiophene-Containing Analogues

and highlight compounds with thiophene motifs:

- Benzimidazole Derivatives (): 5-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole shares the thiophen-2-ylmethyl group with the target compound. Crystal packing in these derivatives involves C–H···N interactions, a feature that may also stabilize the target compound’s solid-state structure .

- Imidazole Derivatives (): The patented compound (E)-3-[2-Butyl-1-{(4-carboxyphenyl)methyl}-IH-imidazole-5-yl]-2-(thiophen-2-ylmethyl)prop-2-enoic acid includes a thiophen-2-ylmethyl group but prioritizes carboxylic acid functionality over urea. Its high purity (99.85%) underscores the importance of synthetic optimization for industrial applications .

Tetrahydroindazole and Tetrahydrobenzothiophene Cores

- The cyclopentyl substituent in the target compound may enhance lipophilicity compared to simpler alkyl groups (e.g., methyl in ’s (1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol) .

- Tetrahydrobenzothiophene Derivatives (): Compounds like 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) replace the indazole core with a benzothiophene system. This substitution alters electron distribution and may affect binding to aromatic-rich targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.